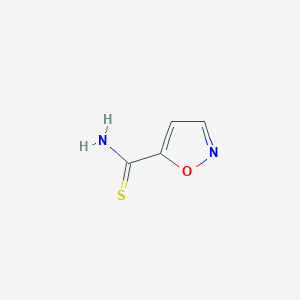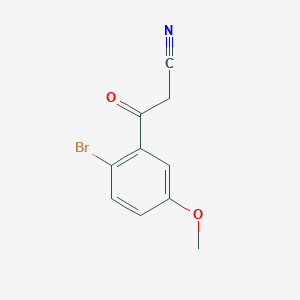
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of inflammatory cytokines and the promotion of insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide has various biochemical and physiological effects. It has been shown to reduce inflammation, promote insulin sensitivity, and inhibit tumor growth. In addition, it has been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is the potential toxicity of the compound. Care must be taken when handling and disposing of the compound.
Zukünftige Richtungen
There are several future directions for the study of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide. These include:
1. Further studies on the mechanism of action of the compound to better understand its effects on various biological processes.
2. Development of more efficient and sustainable synthesis methods for the compound.
3. Investigation of the potential use of the compound in the development of new drugs for the treatment of various diseases.
4. Examination of the potential environmental impact of the compound as a herbicide and fungicide.
5. Exploration of the use of the compound in the development of new materials with unique properties.
Conclusion:
In conclusion, 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the activation of PPARγ, which leads to various biochemical and physiological effects. While it has advantages for lab experiments, care must be taken due to its potential toxicity. There are several future directions for the study of this compound, including further studies on its mechanism of action and potential use in the development of new drugs and materials.
Synthesemethoden
The synthesis of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the reaction between 2-methoxyphenol, ethyl acetoacetate, and thiosemicarbazide. The resulting compound is then oxidized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in treating diabetes and Alzheimer's disease. In the agricultural field, it has been studied for its potential use as a herbicide and fungicide.
Eigenschaften
CAS-Nummer |
161364-67-6 |
|---|---|
Produktname |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide |
Molekularformel |
C16H21NO7S |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,1-dioxo-1,3-thiazolidin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO7S/c1-3-23-16(19)10-14(18)17-8-9-25(20,21)15(17)11-24-13-7-5-4-6-12(13)22-2/h4-7,15H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
FMCOVILDNWWUGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC |
Kanonische SMILES |
CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC |
Synonyme |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)





![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)



